2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound features a cycloheptathiophene core substituted with two carboxamide groups and a 5-bromothiophene moiety. Its structure is analogous to other cycloheptathiophene derivatives studied for antiviral and anticancer activities, though specific data for this compound’s efficacy remains unrecorded in the provided evidence. The scaffold’s rigidity and functional group arrangement suggest utility in targeting enzyme active sites, such as viral polymerases or RNase H .
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S2/c16-11-7-6-10(21-11)14(20)18-15-12(13(17)19)8-4-2-1-3-5-9(8)22-15/h6-7H,1-5H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMMPXWELNIUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a member of the cyclohepta[b]thiophene family, which has garnered attention for its potential biological activities, particularly in oncology. This review synthesizes current research findings regarding its biological activity, focusing on its antiproliferative effects against various cancer cell lines.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈BrN₂O₂S
- Molecular Weight : 404.32 g/mol
- CAS Number : 2098490-06-1
The structure of this compound incorporates a bromothiophene moiety and a cyclohepta[b]thiophene framework, which are critical for its biological activity. The presence of the carboxamide functional groups enhances its solubility and bioavailability.
Antiproliferative Effects
Recent studies have highlighted the compound's significant antiproliferative activity across various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), OVACAR (ovarian cancer), CAKI-1 (renal cancer), T47D (breast cancer).
- GI₅₀ Values : The compound exhibited submicromolar GI₅₀ values indicating potent growth inhibition:
The mechanisms underlying the antiproliferative effects of this compound appear to involve:
- Cell Cycle Arrest : Induction of G₂/M phase arrest was observed in treated A549 cells.
- Apoptosis Induction : The compound activated caspases (caspase 3, 8, and 9), suggesting a pathway leading to programmed cell death.
- Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, it may disrupt microtubule dynamics, which is crucial for cell division .
Comparative Analysis with Other Compounds
To contextualize the biological activity of this compound, a comparison with other known thiophene derivatives is presented in the table below:
| Compound Name | GI₅₀ (μM) | Mechanism of Action | Cell Lines Tested |
|---|---|---|---|
| Nocodazole | ~22.28 | Tubulin polymerization inhibition | A549, OVACAR |
| Compound 17 | 0.362 | Tubulin polymerization inhibition | A549 |
| ELR510444 | 9.0 | Disruption of microtubules | MDA-MB-435 |
| Benzothiophene Derivative | <1 | Binding to colchicine site | Various cancer cell lines |
Case Studies and Research Findings
In a recent study, compound 17 , structurally similar to our compound of interest, was evaluated for its anticancer properties. It demonstrated broad-spectrum activity against multiple cancer types with minimal cytotoxicity towards normal cells . The research emphasized the importance of further development and optimization of such compounds for therapeutic use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, substituents, and biological targets of analogous compounds:
Key Observations
In , a p-bromophenyl group increased anticancer activity against A-549 cells . Aromatic vs. Aliphatic Groups: Pyridine (compound 27) and methoxyphenyl (compound 41) substituents influence solubility and π-π stacking. The target compound’s bromothiophene may offer stronger halogen bonding than chlorine or methoxy groups .
Synthetic Yields and Methods :
- Carboxamide derivatives (e.g., compound 27, 41) are synthesized via coupling reactions (e.g., Method C in ), with yields typically 30–80%. The target compound’s synthesis likely follows similar protocols, though bromothiophene coupling may require optimized conditions .
Biological Target Versatility :
- The cycloheptathiophene scaffold shows adaptability across targets:
- HIV-1 RNase H : Compound 27 inhibits allosterically .
- Influenza Polymerase : Compounds 40–42 disrupt subunit interactions .
- Cancer: Ethyl-2-(substituted benzylideneamino) derivatives () show cytotoxicity .
Physical Properties :
- Melting points correlate with substituent polarity. The target compound’s bromine and carboxamides suggest a higher mp (likely >200°C), aligning with compound 27 (mp 210–212°C) .
Structure-Activity Relationship (SAR)
- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve hydrophobic interactions, while chlorine offers milder electronic effects.
- Carboxamide Positioning: Dual carboxamides (target compound) could enable bidentate binding, unlike mono-substituted analogs (e.g., compound 8).
- Core Rigidity : The cycloheptathiophene ring’s conformation (e.g., chair-like in ) influences steric accessibility to targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
